molecular formula C7H6BrClO2 B2874399 4-Bromo-2-chloro-6-methoxyphenol CAS No. 1827620-20-1

4-Bromo-2-chloro-6-methoxyphenol

Cat. No.: B2874399
CAS No.: 1827620-20-1
M. Wt: 237.48
InChI Key: MYIAXERRSOIINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-6-methoxyphenol is an organic compound with the molecular formula C7H6BrClO2 It is a derivative of phenol, characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring

Scientific Research Applications

4-Bromo-2-chloro-6-methoxyphenol has several scientific research applications, including:

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-chloro-6-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This enzyme plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mycobacterium tuberculosis .

Mode of Action

This compound acts as a slow, tight-binding inhibitor of InhA . It binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of mycolic acids. This disruption leads to a weakened cell wall and ultimately, the death of the bacterium .

Biochemical Pathways

The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway , which is responsible for the elongation of fatty acids in Mycobacterium tuberculosis . The downstream effect of this inhibition is the disruption of mycolic acid production, leading to a compromised bacterial cell wall .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target .

Result of Action

The result of the action of this compound is the inhibition of mycolic acid synthesis . This leads to a weakened cell wall in Mycobacterium tuberculosis, making the bacterium more susceptible to external threats and potentially leading to its death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its distribution in the body . Additionally, the presence of other substances could potentially interfere with its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-methoxyphenol typically involves the bromination and chlorination of 2-methoxyphenol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-methoxyphenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-chloro-6-methoxyphenol is unique due to the combination of bromine, chlorine, and methoxy groups on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-2-chloro-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIAXERRSOIINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.